5-(Benzyloxy)-3-bromo-1H-indole
CAS No.: 569337-39-9
Cat. No.: VC3939586
Molecular Formula: C15H12BrNO
Molecular Weight: 302.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 569337-39-9 |
---|---|
Molecular Formula | C15H12BrNO |
Molecular Weight | 302.16 g/mol |
IUPAC Name | 3-bromo-5-phenylmethoxy-1H-indole |
Standard InChI | InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |
Standard InChI Key | RGXOJKXWRRGKJN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
5-(Benzyloxy)-3-bromo-1H-indole (C₁₅H₁₂BrNO) has a molecular weight of 302.17 g/mol and a density of 1.49 g/cm³ . The indole core consists of a fused benzene and pyrrole ring, with substituents influencing electronic and steric properties. Key spectroscopic identifiers include:
The benzyloxy group enhances solubility in organic solvents, while the bromine atom provides a site for cross-coupling reactions.
Spectral Data
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¹H NMR: Signals corresponding to the benzyloxy methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.8 ppm).
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IR: Stretching vibrations for C-Br (550–600 cm⁻¹) and C-O (1250–1050 cm⁻¹).
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves two sequential steps :
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Bromination: Indole undergoes electrophilic substitution at the 3-position using bromine or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.
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Benzyloxy Substitution: The 5-position is functionalized via nucleophilic substitution with benzyl alcohol under basic conditions (e.g., K₂CO₃ or NaH).
Representative Reaction:
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity.
Purification and Characterization
Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%). Analytical techniques like HPLC and mass spectrometry confirm structural integrity.
Reactivity and Functionalization
Key Reactions
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Cross-Coupling: Suzuki-Miyaura and Sonogashira reactions exploit the C-Br bond for introducing aryl, alkenyl, or alkynyl groups .
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Deprotection: Acidic cleavage (e.g., HBr/AcOH) removes the benzyloxy group, yielding 3-bromo-5-hydroxyindole .
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Oxidation: The benzyloxy group oxidizes to carbonyl derivatives (e.g., ketones) using CrO₃ or KMnO₄.
Mechanistic Insights
The bromine atom’s electronegativity directs electrophilic substitutions to the 4- and 6-positions, while the benzyloxy group stabilizes intermediates via resonance .
Applications in Scientific Research
Pharmaceutical Intermediate
5-(Benzyloxy)-3-bromo-1H-indole is a precursor to kinase inhibitors and anticancer agents. For example, hydrazone derivatives demonstrate VEGFR-2 inhibition (IC₅₀ = 113–185 nM) .
Table 1: Biological Activity of Derivatives
Derivative | Target | IC₅₀ (μM) | Cell Line |
---|---|---|---|
5BDBIC | VEGFR-2 | 0.113 | Hep G2 |
3-Bromo analog | GSK-3β | 19.5 | MCF-7 |
Material Science
The compound’s aromaticity and halogen substituent make it suitable for organic semiconductors and luminescent materials .
Comparative Analysis with Analogues
Structural Analogues
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5-Benzyloxyindole: Lacks bromine, reducing reactivity in cross-couplings.
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3-Bromoindole: Absence of benzyloxy limits solubility and functionalization .
Reactivity Trends
Bromine enhances electrophilic substitution rates compared to chloro or iodo analogues, while benzyloxy groups improve thermal stability .
Future Directions
Recent advances in catalytic indole synthesis (e.g., Ag-catalyzed hydroamination) may streamline production . Computational studies predicting substitution patterns could further optimize reactivity .
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